rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
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Overview
Description
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans: is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions of the piperidine ring. The presence of the benzyl group at the 1st position and the dimethyl groups at the 3rd and 5th positions further contribute to its distinct chemical properties.
Preparation Methods
The synthesis of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent reduction. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the piperidine ring, leading to the formation of smaller fragments.
Scientific Research Applications
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans: can be compared with other similar compounds, such as:
(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, cis: Differing in the spatial arrangement of the substituents, leading to different chemical and biological properties.
1-benzyl-3,5-dimethylpiperidin-4-one: Lacking the chiral centers, resulting in a racemic mixture with different reactivity.
3,5-dimethylpiperidin-4-one: Without the benzyl group, affecting its overall stability and reactivity.
The uniqueness of This compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2243506-96-7 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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